molecular formula C12H9BrN4 B11838964 1-(6-Bromopyridin-2-yl)-1H-benzo[d]imidazol-6-amine

1-(6-Bromopyridin-2-yl)-1H-benzo[d]imidazol-6-amine

Cat. No.: B11838964
M. Wt: 289.13 g/mol
InChI Key: GPBCDYLBFLVAFZ-UHFFFAOYSA-N
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Description

1-(6-Bromopyridin-2-yl)-1H-benzo[d]imidazol-6-amine is a heterocyclic compound that combines a bromopyridine moiety with a benzoimidazole structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Bromopyridin-2-yl)-1H-benzo[d]imidazol-6-amine typically involves the reaction of 6-bromopyridine-2-amine with benzo[d]imidazole derivatives. One common method includes the use of epichlorohydrin as a starting material to synthesize 2-amino-6-bromopyridine, which is then reacted with benzo[d]imidazole under specific conditions .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Bromopyridin-2-yl)-1H-benzo[d]imidazol-6-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride (NaH) and palladium catalysts are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives .

Scientific Research Applications

1-(6-Bromopyridin-2-yl)-1H-benzo[d]imidazol-6-amine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(6-Bromopyridin-2-yl)-1H-benzo[d]imidazol-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H9BrN4

Molecular Weight

289.13 g/mol

IUPAC Name

3-(6-bromopyridin-2-yl)benzimidazol-5-amine

InChI

InChI=1S/C12H9BrN4/c13-11-2-1-3-12(16-11)17-7-15-9-5-4-8(14)6-10(9)17/h1-7H,14H2

InChI Key

GPBCDYLBFLVAFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)Br)N2C=NC3=C2C=C(C=C3)N

Origin of Product

United States

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